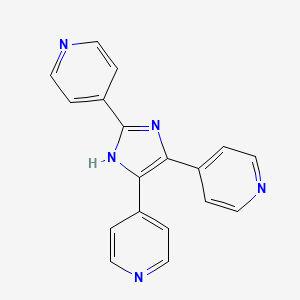

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

描述

4,4',4''-(1H-Imidazole-2,4,5-triyl)tripyridine (CAS: 23974-93-8) is a nitrogen-rich heterocyclic compound featuring a central imidazole ring substituted with three pyridine groups at the 2, 4, and 5 positions. Its molecular formula is C₁₈H₁₃N₅ (molecular weight: 299.33 g/mol), and it exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

This compound is widely utilized as a ligand in metal-organic frameworks (MOFs) due to its strong coordination capability with transition metals like Zn(II) and Ni(II). Applications include advanced CO₂ capture, separation membranes, and luminescent sensing of environmental pollutants (e.g., 2,4,6-trinitrophenol and oxo-anions) . Its moisture stability and nitrogen-rich micropores enhance CO₂ selectivity (ideal selectivity of 292.5 over N₂) and recyclability in humid conditions . Safety protocols highlight its toxicity (H300: fatal if swallowed) and environmental hazards (H400: hazardous to aquatic life) .

属性

IUPAC Name |

4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOAHXHOXMAHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine typically involves the reaction of 2,4,5-tris(pyridin-4-yl)imidazole with appropriate reagents under controlled conditions. One common method includes the use of glacial acetic acid as a solvent and heating the mixture to reflux at 120°C for several hours .

Industrial Production Methods

The key is to ensure the purity and yield of the product through careful control of reaction parameters and purification processes .

化学反应分析

Types of Reactions

4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced imidazole compounds .

科学研究应用

Chemical Characteristics

- Molecular Formula : C₁₈H₁₃N₅

- Molecular Weight : 299.33 g/mol

- Structure : The compound features a tripyridine core linked by an imidazole unit.

Coordination Chemistry

One of the primary applications of this compound is as a ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with various metal ions allows for the creation of complex structures with tailored properties. The coordination interactions can significantly influence the electronic properties and stability of the resulting complexes.

| Metal Ion | Coordination Type | Properties |

|---|---|---|

| Cu(I) | Stable Complex | Unique photophysical properties |

| Zn(II) | Coordination Polymer | Enhanced catalytic activity |

Biological Applications

Research indicates that 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Case Study: Significant inhibition against E. coli and Staphylococcus aureus was observed in laboratory settings.

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation.

- Mechanism: Induces apoptosis in cancer cells by activating specific signaling pathways.

- Case Study: Treatment resulted in reduced viability of human cancer cell lines in vitro.

| Biological Activity | Target Organism/Cell Line | Effect Observed |

|---|---|---|

| Antimicrobial | E. coli | Significant inhibition |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Anticancer | Human cancer cell lines | Reduced viability |

Material Science

In material science, this compound is utilized in the development of advanced materials with specific properties. Its role in synthesizing MOFs contributes to creating materials that can be used in gas storage, separation processes, and catalysis.

Similar Compounds

- 2,4,5-tris(pyridin-4-yl)imidazole : A structurally similar compound that serves as a building block for coordination polymers.

- 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tribenzoic acid : Another related compound that provides insights into the versatility of imidazole-based ligands.

Uniqueness

What sets this compound apart is its specific arrangement of pyridine rings around the imidazole core. This unique structure imparts distinct chemical and physical properties that are advantageous for applications in coordination chemistry and materials science.

作用机制

The mechanism of action of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Coordination Chemistry and MOF Performance

- Target Compound: The imidazole core provides three pyridine arms for strong metal coordination, enabling the synthesis of hydrolytically stable MOFs. For example, CSMCRI-3 (Ni(II)-MOF) exhibits ultra-fast sensing of 2,4,6-trinitrophenol (detection limit: 0.25 ppm) and retains CO₂ adsorption capacity after 20 cycles .

- Trimethylbenzene-Based Tripyridine : Lacks imidazole's coordination versatility but offers rigidity for π-stacking in organic electronics. Its ethynyl spacers enhance conjugation, favoring charge transport in semiconductors .

- Tetrabenzoic Acid Derivative : Carboxylic acid groups enable diverse MOF topologies, though reduced nitrogen content limits gas adsorption selectivity compared to the target compound .

Solubility and Stability

- The target compound’s solubility in DMF/DMSO facilitates solution-based MOF fabrication . In contrast, the trimethylbenzene analogue forms self-assembled monolayers at solid/liquid interfaces, relying on H-bonding rather than solvent interactions .

- Hydrolytic stability is critical for the target compound’s CO₂ capture under humid conditions, whereas the hydroxylphenyl derivative may degrade due to phenolic group reactivity .

Sensing Capabilities

- The target compound’s MOFs detect nitroaromatics and oxo-anions via fluorescence quenching (e.g., Cr₂O₇²⁻ detection limit: 0.9 ppm), outperforming analogues without imidazole’s electron-rich environment .

- The hydroxylphenyl derivative’s luminescence is unexplored in sensing but shows promise for optoelectronic tuning .

Research Findings and Industrial Relevance

Table 2: Key Research Outcomes

| Compound | Performance Metrics | Industrial Relevance |

|---|---|---|

| Target Compound (MOF CSMCRI-3) | CO₂/N₂ selectivity: 292.5; TNP detection: <1 ppm | Environmental monitoring, gas separation |

| Trimethylbenzene-Based Tripyridine | Forms porous H-bonded networks at 0.1 mM | Organic electronics, catalysis |

| Hydroxyphenyl Imidazole | Crystal structure resolved (space group P2₁/c) | Chemiluminescence research |

生物活性

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (CAS No. 23974-93-8) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C18H13N5

- Molecular Weight : 299.33 g/mol

- Structure : The compound features a tripyridine core connected through an imidazole moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. For instance:

- Case Study : In a study evaluating the antibacterial effects of various imidazole derivatives, this compound displayed significant inhibition against E. coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research suggests it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : A recent study found that treatment with this compound resulted in reduced viability of human cancer cell lines in vitro.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play crucial roles in disease progression:

- Example : The compound has been identified as a potential inhibitor of certain kinases involved in cancer signaling pathways.

Research Findings and Data Tables

| Biological Activity | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Significant inhibition | Study A |

| Antimicrobial | Staphylococcus aureus | Significant inhibition | Study A |

| Anticancer | Human cancer cell lines | Reduced viability | Study B |

| Enzyme Inhibition | Kinases | Inhibition observed | Study C |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligands, and how can their purity be verified?

- The ligand is typically synthesized via multicomponent reactions involving imidazole and pyridine derivatives. While direct synthesis details for this compound are limited in the provided evidence, analogous methods for substituted imidazoles involve condensation of aldehydes, amines, and ammonium acetate under reflux conditions. Purity verification employs techniques like ¹H-NMR , HPLC , and mass spectrometry , with microanalysis (C, H, N) confirming stoichiometry. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical .

Q. How is this compound utilized in metal-organic frameworks (MOFs), and what advantages does it offer?

- This nitrogen-rich ligand is a key building block in MOFs due to its rigid, triangular geometry and ability to coordinate with metal nodes (e.g., Zn(II) or Ni(II)). It enhances CO₂ adsorption selectivity in MOFs by introducing polarizable nitrogen sites that interact strongly with CO₂ molecules. For example, in CSMCRI-3 , a Ni(II)-MOF, the ligand contributes to high CO₂/N₂ selectivity (292.5) and moisture stability .

Q. What experimental techniques are essential for characterizing the crystallographic properties of this ligand and its coordination complexes?

- Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving atomic-level structures. Software suites like SHELXL refine crystallographic data to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding or π-π stacking). For dynamic behavior, powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) assess framework stability under thermal or solvent exposure .

Advanced Research Questions

Q. How can geometric mismatches between the ligand and metal nodes be addressed to design MOFs with non-default topologies?

- Reticular chemistry principles guide the pairing of ligands with metal clusters of complementary geometry. For instance, the ligand’s 120° angular geometry in UPC-158 aligns with cuboctahedral Zr(IV) nodes to form a rare (3,12)-c sky topology. Computational tools like density functional theory (DFT) predict ligand-metal compatibility, while SCXRD validates the final framework .

Q. What mechanisms explain the ultra-fast sensing of 2,4,6-trinitrophenol (TNP) by MOFs incorporating this ligand, and how can sensitivity be optimized?

- The ligand’s electron-rich pyridine and imidazole moieties enable Förster resonance energy transfer (FRET) to electron-deficient TNP, causing fluorescence quenching. Sensitivity is enhanced by maximizing ligand-electron density through substituent tuning (e.g., adding electron-donating groups). Time-resolved photoluminescence and DFT calculations quantify charge-transfer efficiency and guide structural optimization .

Q. How do moisture and acidic/basic conditions affect the stability of MOFs built with this ligand, and what strategies mitigate framework degradation?

- Hydrolytic stability is tested by exposing MOFs to humid environments or aqueous solutions at varying pH. The ligand’s hydrophobic pyridine rings in CSMCRI-3 reduce water adsorption, while robust Ni(II)-carboxylate bonds resist acidic (pH ≥ 3) and basic (pH ≤ 9) conditions. Post-synthetic modification (e.g., cross-linking with polydimethylsiloxane) further enhances durability .

Q. How can contradictory CO₂ adsorption data between computational models and experimental results be resolved?

- Discrepancies often arise from idealized DFT models neglecting defects or solvent effects. Grand canonical Monte Carlo (GCMC) simulations incorporating pore heterogeneity and in situ PXRD under CO₂ flow improve model accuracy. Experimental validation via breakthrough curves under mixed-gas conditions reconciles theoretical predictions .

Methodological Considerations

- For synthesis : Optimize reaction stoichiometry and solvent polarity to avoid byproducts.

- For MOF design : Prioritize ligands with high symmetry and charge-neutral backbones to minimize interpenetration.

- For sensing applications : Use time-resolved spectroscopy to distinguish static vs. dynamic quenching mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。